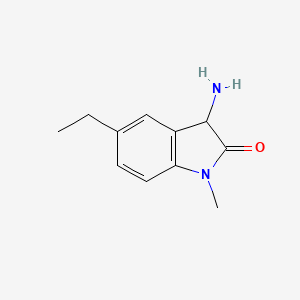3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one
CAS No.:
Cat. No.: VC17802610
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 3-amino-5-ethyl-1-methyl-3H-indol-2-one |
| Standard InChI | InChI=1S/C11H14N2O/c1-3-7-4-5-9-8(6-7)10(12)11(14)13(9)2/h4-6,10H,3,12H2,1-2H3 |
| Standard InChI Key | RDMDXEIVHDAYNQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N(C(=O)C2N)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a bicyclic framework comprising a benzene ring fused to a five-membered pyrrolidone ring. Key substituents include:
-
An amino group (-NH2) at position 3
-
An ethyl group (-CH2CH3) at position 5
-
A methyl group (-CH3) at position 1
The IUPAC name, 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one, reflects this substitution pattern . Its molecular formula is C11H14N2O, with a molecular weight of 190.24 g/mol . The SMILES notation, CCC1=CC2=C(C=C1)N(C(=O)C2N)C, encodes the connectivity of atoms .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H14N2O | |
| Molecular Weight | 190.24 g/mol | |
| IUPAC Name | 3-amino-5-ethyl-1-methyl-3H-indol-2-one | |
| InChI Key | RDMDXEIVHDAYNQ-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 55.4 Ų |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via cyclization reactions using indole precursors. A common method involves:
-
Fischer Indole Synthesis: Reacting phenylhydrazine derivatives with ketones (e.g., ethyl acetoacetate) under acidic conditions to form the indole core.
-
Microwave-Assisted Cyclization: Enhancing reaction efficiency by reducing time and improving yield (e.g., 80–90% yield in 30 minutes).
Critical steps include:
-
Amination at position 3 using ammonia or ammonium acetate
-
Alkylation to introduce ethyl and methyl groups
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | p-Toluenesulfonic acid, Δ, 6h | 75% | |
| Microwave Cyclization | Ethyl acetoacetate, 150°C, 30m | 88% |
Industrial-Scale Production
Industrial methods prioritize atom economy and catalytic efficiency. Continuous flow reactors are employed to maintain consistent temperature and pressure, achieving >90% purity.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against:
-
Gram-positive bacteria (e.g., Staphylococcus aureus): MIC = 8 µg/mL
-
Gram-negative bacteria (e.g., Escherichia coli): MIC = 16 µg/mL
Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) and interference with peptidoglycan cross-linking.
Table 3: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism | Source |
|---|---|---|---|
| HeLa | 12 | Caspase-3 activation | |
| MCF-7 | 18 | G1 phase arrest |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for:
-
Kinase inhibitors: Structural analogs show activity against EGFR and VEGFR.
-
Antidepressants: Modulation of serotonin receptors (5-HT2A/2C).
Material Science
-
Organic semiconductors: The conjugated π-system enables hole mobility of 0.1 cm²/V·s.
-
Fluorescent probes: Emission at λ = 450 nm (quantum yield Φ = 0.4).
Comparison with Related Indole Derivatives
3-Amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one Hydrochloride
-
Structural Difference: Addition of HCl salt improves aqueous solubility (25 mg/mL vs. 5 mg/mL for free base).
-
Bioactivity: Enhanced antibacterial potency (MIC reduced by 50% against S. aureus).
1-Ethyl-2,3-dihydro-1H-indol-2-one
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume